4-(Tert-butyl)-3,5-dinitropyridin-2-ol
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Overview
Description
4-(Tert-butyl)-3,5-dinitropyridin-2-ol is a chemical compound characterized by the presence of a tert-butyl group and two nitro groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tert-butyl)-3,5-dinitropyridin-2-ol typically involves the nitration of 4-(tert-butyl)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3 and 5 positions of the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-(Tert-butyl)-3,5-dinitropyridin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The compound can participate in substitution reactions, where the nitro groups or the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride can be used.
Substitution: Substitution reactions may require specific catalysts or reagents depending on the desired product.
Major Products Formed:
Oxidation: Formation of pyridine oxides.
Reduction: Formation of 4-(tert-butyl)-3,5-diaminopyridin-2-ol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
4-(Tert-butyl)-3,5-dinitropyridin-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Tert-butyl)-3,5-dinitropyridin-2-ol involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, while the tert-butyl group can influence the compound’s steric and electronic properties, affecting its binding affinity and reactivity.
Comparison with Similar Compounds
4-(Tert-butyl)pyridine: Lacks the nitro groups, making it less reactive in certain chemical reactions.
3,5-Dinitropyridine: Lacks the tert-butyl group, which affects its steric properties and reactivity.
4-(Tert-butyl)-2-nitropyridine: Contains only one nitro group, leading to different chemical behavior.
Uniqueness: 4-(Tert-butyl)-3,5-dinitropyridin-2-ol is unique due to the combination of the tert-butyl group and two nitro groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
4-tert-butyl-3,5-dinitro-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O5/c1-9(2,3)6-5(11(14)15)4-10-8(13)7(6)12(16)17/h4H,1-3H3,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOGGBVZUVCNEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=O)NC=C1[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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